3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid
Description
3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid (CAS: 101537-64-8) is a benzo[b]thiophene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₁₃NO₄S, with a molecular weight of 243.28 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing for controlled deprotection in subsequent reactions. This compound is structurally characterized by its fused bicyclic aromatic system, which confers rigidity and influences electronic properties critical for interactions in medicinal chemistry or materials science.
Properties
CAS No. |
101537-65-9 |
|---|---|
Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-10-8-6-4-5-7-9(8)20-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
XUYXCRALFPSRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Amidation using Carbamate Reagents
Reagents : The acid is reacted with a carbamate precursor such as (1,1-Dimethylethoxy)carbonyl chloride (Boc-Cl) or an activated derivative like Boc anhydride in the presence of a coupling agent.
-
- Dissolve benzo[b]thiophene-2-carboxylic acid in anhydrous solvent (e.g., dichloromethane or dimethylformamide).
- Add a base such as triethylamine or N,N-Diisopropylethylamine to neutralize HCl generated.
- Slowly add (1,1-Dimethylethoxy)carbonyl chloride at 0°C under inert atmosphere.
- Stir at room temperature for several hours until completion (monitored via TLC or HPLC).
Method B: Carbamate Formation via Carbamic Acid Derivatives
- Activation of the acid with carbodiimide reagents (e.g., EDCI or DCC) followed by addition of (1,1-Dimethylethoxy)amine or its derivatives can form the desired carbamate.
Optimization and Purification
-
- Use dry solvents and inert atmosphere (nitrogen or argon).
- Maintain temperature control, typically starting at 0°C for addition, then stirring at room temperature.
- Reaction times vary from 4 to 24 hours depending on reactivity.
Work-up :
- Quench with water or dilute acid.
- Extract organic layer, wash with saturated sodium chloride solution.
- Dry over anhydrous sodium sulfate.
- Purify via column chromatography using suitable eluents (e.g., hexane/ethyl acetate).
Alternative Synthetic Route: Multi-step Approach
Step 1 : Synthesize benzo[b]thiophene-2-carboxylic acid via cyclization or halogenation and carboxylation.
Step 2 : Convert acid to acid chloride using reagents like thionyl chloride or oxalyl chloride.
Step 3 : React acid chloride with (1,1-Dimethylethoxy)amine in the presence of a base to form the carbamate.
Data Table: Summary of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Acid activation | Thionyl chloride / Oxalyl chloride | Dichloromethane | Reflux | 2-4 hours | Forms acid chloride |
| Carbamate formation | (1,1-Dimethylethoxy)amine | Dichloromethane | 0°C to RT | 4-24 hours | Nucleophilic attack on acid chloride |
| Purification | Column chromatography | - | - | - | Using hexane/ethyl acetate |
Final Remarks
The synthesis of this compound involves well-established organic transformations, primarily the formation of benzo[b]thiophene derivatives, activation of the carboxylic acid, and subsequent carbamate formation. Literature sources, patents, and analogous synthetic procedures support the outlined methods, providing a comprehensive framework for laboratory synthesis and scale-up.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding amine.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a reactive amine, which can interact with various molecular targets and pathways. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, leading to the formation of a carbocation that undergoes elimination by trifluoroacetate ion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2.1.1. Substitution Patterns
- 3-Amino vs. Boc-Protected Amino Derivatives 3-Amino-benzo[b]thiophene-2-carboxylic acid lacks the Boc group, making its amine more reactive but prone to oxidation or undesired side reactions. In contrast, the Boc group in the target compound improves synthetic handling and stability . Example: Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate () exhibits a free amino group, enabling direct participation in hydrogen bonding but requiring careful storage conditions .
2.1.2. Electron-Donating/Withdrawing Substituents
- Chloro and Methoxy Derivatives ():
- 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS: 1393803-55-8) and 6-chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 1624260-45-2) feature electron-withdrawing Cl and electron-donating OCH₃ groups. These substituents modulate solubility and electronic density, enhancing binding affinity in biological systems compared to the hydrophobic Boc group .
2.2.1. Thromboxane A2 (TxA2) Synthetase Inhibitors
- 6-(1H-Imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid (Compound 71, ) demonstrated potent TxA2 inhibition (IC₅₀ < 1 μM). The imidazole moiety and carboxylic acid group create a pharmacophore with optimal spacing for enzyme interaction, whereas the Boc group in the target compound may sterically hinder such interactions unless deprotected .
2.2.2. Antibacterial Agents
- 2-Amino-3-acyl-tetrahydrobenzothiophene derivatives () show antibacterial activity via membrane disruption. The Boc-protected derivative may act as a prodrug, requiring enzymatic cleavage to release the active amine, whereas acylated analogs (e.g., compound 2 in ) directly engage targets .
Physicochemical Properties
| Compound | Solubility (LogP) | Stability | Reactivity |
|---|---|---|---|
| Target Compound (Boc-protected) | ~2.1 (estimated) | High (Boc stable) | Low (protected NH₂) |
| 3-Amino-benzo[b]thiophene-2-carboxylic acid | ~1.5 | Moderate | High (free NH₂) |
| 7-Chloro-3-hydroxy derivative (CAS: 1393803-55-8) | ~1.8 | Moderate (prone to oxidation) | Moderate (H-bonding) |
Key Research Findings
- Stability vs. Bioactivity Trade-off : The Boc group enhances synthetic stability but may reduce biological activity unless metabolized to expose the amine. For example, in prodrug designs, enzymatic cleavage in vivo can restore activity .
- Steric Effects : Bulky substituents like Boc can hinder binding to flat active sites (e.g., TxA2 synthetase), whereas smaller groups (Cl, OCH₃) improve fit .
Biological Activity
The compound 3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
Benzothiophenes are characterized by their fused benzene and thiophene rings. The specific structure of this compound includes an amine and carboxylic acid functional group, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It interacts with specific cellular pathways involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that derivatives of benzothiophene exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.2 |
| This compound | MCF-7 | 4.8 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented, with studies showing its ability to inhibit pro-inflammatory cytokines:
- Mechanism : It may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.
- Research Findings : In vitro assays showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound .
Antimicrobial Activity
Benzothiophene derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound exhibits good solubility in organic solvents but limited water solubility.
- Metabolism : Preliminary studies suggest hepatic metabolism with potential for significant first-pass effects.
- Toxicity : Toxicological assessments indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .
Q & A
Q. Critical Parameters :
- Temperature control (<40°C) during Boc protection to prevent decomposition.
- Use of inert atmosphere (N₂/Ar) to avoid oxidation of the thiophene ring .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry :
- Chromatography :
What is the role of the Boc group in modulating the compound’s reactivity?
Advanced Research Question
Methodological Answer:
The Boc group serves dual purposes:
- Protection : Shields the amine during synthetic steps (e.g., ester hydrolysis), preventing undesired side reactions .
- Solubility Modulation : Enhances solubility in organic solvents (e.g., DCM, THF), facilitating intermediate purification .
Experimental Validation : - Deprotection with TFA (trifluoroacetic acid) regenerates the free amine, enabling downstream functionalization (e.g., coupling to pharmacophores) .
How does spatial arrangement of functional groups influence bioactivity in related benzo[b]thiophene derivatives?
Advanced Research Question
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Distance Dependency : In thromboxane A2 synthetase inhibitors, a 5–6 Å separation between carboxylic acid and heterocyclic groups (e.g., imidazole) optimizes enzyme binding .
- Bioisosteric Replacement : Substituting the Boc group with acyl or sulfonamide moieties alters potency in enzyme inhibition assays .
Experimental Design :
- Molecular Docking : Model compound interactions with target enzymes (e.g., Mcl-1) using software like AutoDock .
- Enzyme Assays : Measure IC₅₀ values via fluorescence polarization or radiometric methods .
What challenges arise in optimizing reaction conditions for synthesizing derivatives?
Advanced Research Question
Methodological Answer:
- Side Reactions :
- Yield Optimization :
How can researchers validate the compound’s stability under physiological conditions?
Advanced Research Question
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) to simulate in vivo oxidative environments .
- Metabolite Identification :
- LC-MS/MS : Detect de-Boc or decarboxylated metabolites in liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
